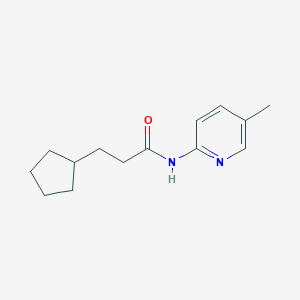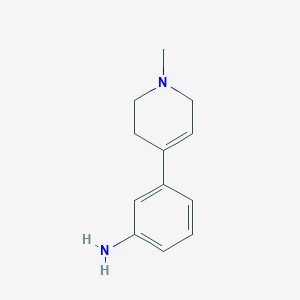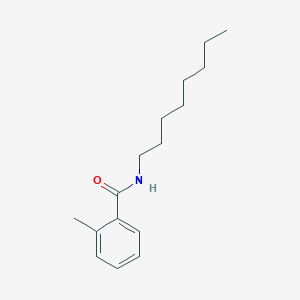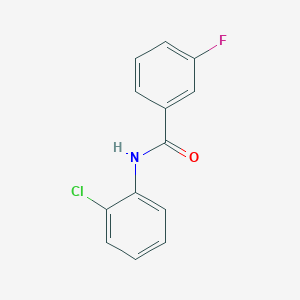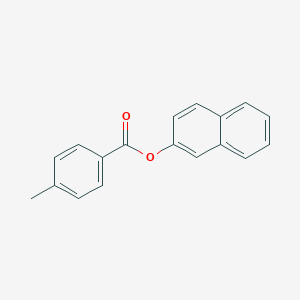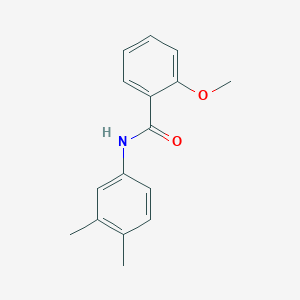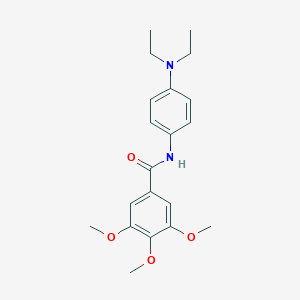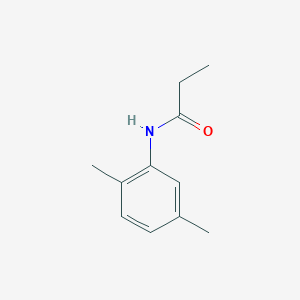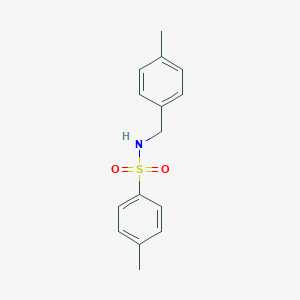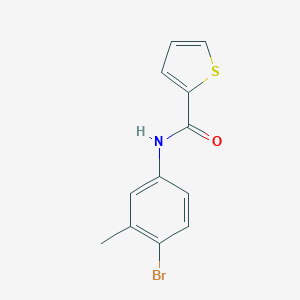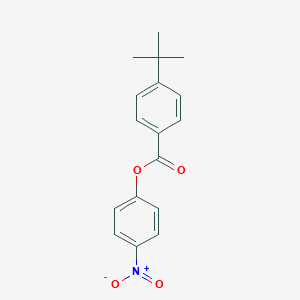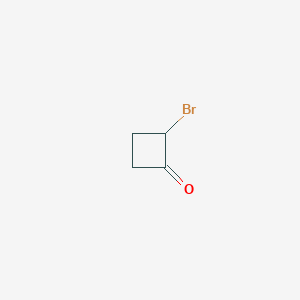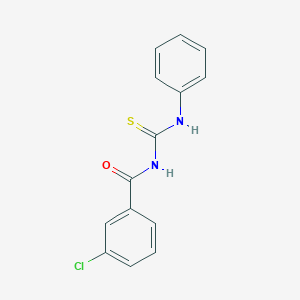
3-chloro-N-(phenylcarbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(phenylcarbamothioyl)benzamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(phenylcarbamothioyl)benzamide involves the inhibition of the cell cycle by targeting the anaphase-promoting complex/cyclosome (APC/C). This complex plays a crucial role in the regulation of the cell cycle by promoting the degradation of cyclins and other cell cycle regulators. By inhibiting the activity of APC/C, 3-chloro-N-(phenylcarbamothioyl)benzamide disrupts the normal progression of the cell cycle and induces apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-chloro-N-(phenylcarbamothioyl)benzamide have been studied in several research articles. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. It has also been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-N-(phenylcarbamothioyl)benzamide in lab experiments include its high potency and selectivity for cancer cells, as well as its ability to induce apoptosis in cancer cells. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of 3-chloro-N-(phenylcarbamothioyl)benzamide. One direction is to further investigate its mechanism of action and identify potential synergistic compounds that could enhance its anti-cancer activity. Another direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of more soluble analogs of 3-chloro-N-(phenylcarbamothioyl)benzamide could improve its efficacy in vivo.
Métodos De Síntesis
The synthesis of 3-chloro-N-(phenylcarbamothioyl)benzamide has been described in several research articles. The most commonly used method involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with phenyl isothiocyanate to form 3-chloro-N-(phenylcarbamothioyl)benzamide.
Aplicaciones Científicas De Investigación
3-chloro-N-(phenylcarbamothioyl)benzamide has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, including breast cancer, ovarian cancer, and leukemia. It has been shown to inhibit the growth of cancer cells by targeting the cell cycle and inducing apoptosis.
Propiedades
Número CAS |
56437-96-8 |
|---|---|
Nombre del producto |
3-chloro-N-(phenylcarbamothioyl)benzamide |
Fórmula molecular |
C14H11ClN2OS |
Peso molecular |
290.8 g/mol |
Nombre IUPAC |
3-chloro-N-(phenylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H11ClN2OS/c15-11-6-4-5-10(9-11)13(18)17-14(19)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18,19) |
Clave InChI |
SJXMOLZQFGGHPD-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=NC(=O)C2=CC(=CC=C2)Cl)S |
SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Otros números CAS |
56437-96-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



